2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Overview
Description
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of amino acids or their derivatives under acidic or basic conditions. The tert-butoxycarbonyl (Boc) group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its oxazole ring and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid is employed in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, aiding in the development of new therapeutic agents.
Medicine: The compound has potential applications in drug discovery and development. Its ability to modulate biological processes makes it a candidate for the design of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring and the Boc-protected amino group play crucial roles in these interactions, influencing the compound's biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
Receptors: It can act as a ligand for certain receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid
4-[(tert-Butoxycarbonylamino)methyl]benzoic acid
Uniqueness: 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid stands out due to its oxazole ring, which is not present in the other listed compounds. This structural difference contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(7(13)14)16-8(11-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDJBMREDMPYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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